molecular formula C6H15Cl2N5 B2648670 1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride CAS No. 2173999-51-2

1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

Cat. No.: B2648670
CAS No.: 2173999-51-2
M. Wt: 228.12
InChI Key: CFNGKUQISSVSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a dimethylaminoethylamine group and protonated as a dihydrochloride salt.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5.2ClH/c1-10(2)3-4-11-5-8-6(7)9-11;;/h5H,3-4H2,1-2H3,(H2,7,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNGKUQISSVSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=NC(=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 1H-1,2,4-triazole with 2-(dimethylamino)ethyl chloride under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved in its mechanism of action can vary depending on the specific biological target .

Comparison with Similar Compounds

(a) S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride (CAS 16111-27-6)

  • Structure: Contains a dimethylaminoethyl group linked to a thiourea moiety.
  • Key Differences : The thiourea group replaces the triazole ring, altering reactivity and biological targets.
  • Regulatory Status : Classified as sensitizing and severely restricted under EU regulations (effective 1991) due to safety concerns .

(b) (2R)-3-Amino-2-(Dimethylamino)propan-1-ol Dihydrochloride

  • Structure: Features a dimethylamino group on a propanol backbone.
  • Application : Likely used in chiral synthesis or as a building block in drug discovery, differing from the triazole-based compound’s bioactivity .

Triazole-Based Derivatives

(a) N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine

  • Structure: Shares the 1,2,4-triazol-3-amine core but substitutes the dimethylaminoethyl group with dichlorophenyl and pyridinyl moieties.
  • The dimethylaminoethyl variant may exhibit similar activity but with altered pharmacokinetics due to its hydrophilic side chain .
  • Synthesis: Prepared via cycloaddition or Mitsunobu reactions, analogous to methods applicable to the target compound .

(b) 2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (CAS 1803581-71-6)

  • Structure: Substitutes the dimethylaminoethyl group with a phenyl-triazole-ethylamine chain.
  • Application : Likely explored in central nervous system (CNS) drug development due to its structural features .

Comparative Data Table

Compound Name CAS Number Core Structure Key Substituents Applications/Regulatory Notes
1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride Not provided 1,2,4-Triazole Dimethylaminoethyl, amine Potential pharmaceuticals
S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride 16111-27-6 Thiourea Dimethylaminoethyl Restricted industrial use
N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine Not provided 1,2,4-Triazole Dichlorophenyl, pyridinyl Anticancer research
2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride 1803581-71-6 1,2,4-Triazole Phenyl, ethylamine CNS drug candidate

Research Findings and Implications

  • Anticancer Potential: Triazol-3-amine derivatives show promise in oncology, with substituents like pyridinyl or dimethylaminoethyl influencing target specificity and solubility .
  • Safety Profiles: Dimethylaminoethyl-containing compounds may face regulatory restrictions if sensitizing properties are observed, as seen with thiourea analogs .
  • Synthetic Flexibility : Copper-catalyzed cycloadditions (e.g., azide-alkyne reactions) enable modular synthesis of triazole derivatives, facilitating structure-activity relationship studies .

Biological Activity

1-(2-(Dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride, commonly referred to as DMET, is a derivative of the 1,2,4-triazole scaffold. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The triazole ring is a well-known pharmacophore with applications ranging from antifungal to anticancer therapies. This article reviews the biological activity of DMET, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₆H₁₃N₅·2HCl
  • Molecular Weight : 155.20 g/mol
  • CAS Number : 1178855-30-5
  • Physical State : Powder
  • Melting Point : 216-217 °C

Biological Activity Overview

The biological activities of DMET can be categorized into several key areas:

Antimicrobial Activity

DMET exhibits significant antimicrobial properties against various pathogens. The compound has been tested against both gram-positive and gram-negative bacteria as well as fungi.

Pathogen TypeActivity LevelMIC (μg/mL)
Staphylococcus aureusModerate to high0.125 - 8
Escherichia coliModerate2.96
Candida albicansHigh0.0156

In a study comparing various triazole derivatives, DMET demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard treatments like fluconazole, indicating its potential as a potent antifungal agent .

Anticancer Activity

Research has shown that DMET and similar triazole derivatives possess anticancer properties. The mechanism involves the inhibition of specific enzymes that regulate cancer cell proliferation.

  • Enzyme Inhibition : DMET has been reported to inhibit acetylcholinesterase (AChE), which is linked to various cancers and neurodegenerative diseases .
  • Cell Lines Tested : Various cancer cell lines have shown sensitivity to DMET treatment, leading to reduced viability and increased apoptosis.

Structure-Activity Relationship (SAR)

The effectiveness of DMET can be attributed to its structural components. The dimethylamino group enhances solubility and bioavailability, while the triazole ring is essential for its interaction with biological targets.

Key Findings:

  • Substituent Effects : Modifications on the triazole ring significantly affect biological activity. For instance, the introduction of different alkyl or aryl groups can enhance or diminish potency against specific targets.
  • Hybrid Compounds : Combining DMET with other pharmacophores has resulted in compounds with improved efficacy against resistant strains of bacteria and cancer cells .

Case Studies

Several studies have documented the efficacy of DMET in preclinical models:

  • Antifungal Efficacy : A study demonstrated that DMET was effective against Candida albicans, exhibiting an MIC of 0.0156 μg/mL—16 times more potent than fluconazole .
  • Anticancer Potential : In vitro studies indicated that DMET could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-(dimethylamino)ethyl)-1H-1,2,4-triazol-3-amine dihydrochloride with high purity?

The synthesis typically involves alkylation of a triazole precursor (e.g., 1,2,4-triazol-3-amine) with 2-(dimethylamino)ethyl chloride under acidic conditions. Key parameters include:

  • Solvent : Ethanol or methanol, which stabilize intermediates and improve solubility .
  • Catalyst : HCl or H₂SO₄ to protonate the amine and accelerate alkylation .
  • Temperature : 60–80°C for 6–12 hours to ensure completion .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylaminoethyl chain) and salt formation (dihydrochloride) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 214.1) .
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures and hygroscopicity .

Q. What in vitro biological screening strategies are recommended for initial activity profiling?

  • Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM .
  • Cytotoxicity : MTT assay in HEK-293 or HeLa cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent Variation : Compare analogs with modified alkyl chains (e.g., ethyl vs. propyl) or triazole ring substitutions (e.g., methyl at N1 vs. C5) .
  • Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding groups (e.g., triazole NH) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Control for variables like buffer pH (affects dihydrochloride solubility) .
  • Metabolite Interference : Use LC-MS to verify compound stability in assay media .
  • Statistical Validation : Apply ANOVA with post-hoc tests to compare replicates .

Q. What computational strategies predict binding modes with enzymes like kinases or CYP450 isoforms?

  • Docking Simulations : AutoDock Vina with crystal structures (PDB: 3TKY for Kinase X) .
  • MD Simulations : GROMACS to assess stability of ligand-enzyme complexes over 100 ns .
  • ADMET Prediction : SwissADME for bioavailability and CYP inhibition risks .

Q. How does the dihydrochloride salt form influence stability and formulation?

  • pH-Dependent Solubility : Salt form enhances solubility in acidic buffers (pH < 5) but may precipitate at physiological pH .
  • Lyophilization : Formulate as a lyophilized powder for long-term storage (-20°C, desiccated) .

Q. What role do enantiomers play in biological activity, and how can chiral separation be achieved?

  • Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol) to resolve enantiomers .
  • Activity Comparison : Test isolated enantiomers in enzyme assays; often, (R)-isomers show higher affinity .

Q. How can researchers validate target engagement in cellular models?

  • Click Chemistry : Introduce an alkyne tag for pull-down assays with biotin-azide probes .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization after compound treatment .

Q. What strategies mitigate off-target effects in in vivo studies?

  • Dose Optimization : Perform PK/PD studies in rodents to establish therapeutic windows .
  • Proteome Profiling : Use affinity chromatography-MS to identify off-target binders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.